(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol is a heterocyclic compound that features a pyran ring with an amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions can lead to the formation of the pyran ring . Another method involves the use of N-heterocyclic carbene (NHC) precatalysts to facilitate the cyclization of enals and ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(5,6-Dihydro-2H-pyran-2-yl)methanol: Lacks the amino group but shares the pyran ring structure.
(3,4-Dihydro-2H-pyran-2-yl)methanol: Similar structure but differs in the position of the double bond.
(5-Amino-5,6-dihydro-2H-pyran-2-one): Contains a carbonyl group instead of a hydroxymethyl group.
Uniqueness
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyran ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3-amino-3,6-dihydro-2H-pyran-6-yl)methanol |
InChI |
InChI=1S/C6H11NO2/c7-5-1-2-6(3-8)9-4-5/h1-2,5-6,8H,3-4,7H2 |
InChI Key |
JLDSSKFUWARVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC(O1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.